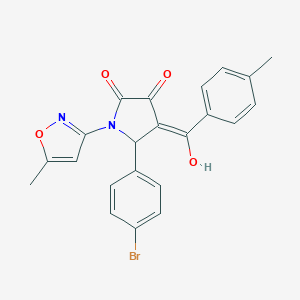![molecular formula C24H25BrN2O4 B265509 5-[4-(allyloxy)phenyl]-4-(4-bromobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265509.png)
5-[4-(allyloxy)phenyl]-4-(4-bromobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(allyloxy)phenyl]-4-(4-bromobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields such as medicine, agriculture, and biotechnology.
Mécanisme D'action
The mechanism of action of 5-[4-(allyloxy)phenyl]-4-(4-bromobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. It has also been shown to disrupt the cell membrane of insects, leading to their death.
Biochemical and Physiological Effects:
5-[4-(allyloxy)phenyl]-4-(4-bromobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes and proteins involved in inflammation and tumor growth. In vivo studies have shown that it can reduce inflammation and tumor growth in animal models. It has also been shown to have insecticidal properties, leading to the death of insects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-[4-(allyloxy)phenyl]-4-(4-bromobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its high purity and yield, as well as its potential applications in various fields of scientific research. However, its limitations include the lack of understanding of its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research on 5-[4-(allyloxy)phenyl]-4-(4-bromobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. These include further studies on its mechanism of action, potential side effects, and optimal dosage for its various applications. It also has potential applications in the development of biosensors and drug delivery systems, which could be explored further. Additionally, its insecticidal properties could be further studied for potential use in pest control.
Méthodes De Synthèse
The synthesis of 5-[4-(allyloxy)phenyl]-4-(4-bromobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-bromobenzoyl chloride with 4-allyloxyaniline in the presence of a base to form the intermediate product. The intermediate product is then reacted with 2-dimethylaminoethylamine and ethyl acetoacetate in the presence of a catalyst to form the final product. This synthesis method has been optimized to yield high purity and high yield of the product.
Applications De Recherche Scientifique
5-[4-(allyloxy)phenyl]-4-(4-bromobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has shown potential applications in various fields of scientific research. In medicine, it has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer therapy. In agriculture, it has been shown to have insecticidal properties, making it a potential candidate for pest control. In biotechnology, it has been shown to have potential applications in the development of biosensors and drug delivery systems.
Propriétés
Nom du produit |
5-[4-(allyloxy)phenyl]-4-(4-bromobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Formule moléculaire |
C24H25BrN2O4 |
Poids moléculaire |
485.4 g/mol |
Nom IUPAC |
(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H25BrN2O4/c1-4-15-31-19-11-7-16(8-12-19)21-20(22(28)17-5-9-18(25)10-6-17)23(29)24(30)27(21)14-13-26(2)3/h4-12,21,28H,1,13-15H2,2-3H3/b22-20+ |
Clé InChI |
INQUHHWSODULMG-LSDHQDQOSA-N |
SMILES isomérique |
C[NH+](C)CCN1C(/C(=C(/C2=CC=C(C=C2)Br)\[O-])/C(=O)C1=O)C3=CC=C(C=C3)OCC=C |
SMILES |
CN(C)CCN1C(C(=C(C2=CC=C(C=C2)Br)O)C(=O)C1=O)C3=CC=C(C=C3)OCC=C |
SMILES canonique |
C[NH+](C)CCN1C(C(=C(C2=CC=C(C=C2)Br)[O-])C(=O)C1=O)C3=CC=C(C=C3)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanolate](/img/structure/B265426.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265427.png)
![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-[4-(propan-2-yloxy)phenyl]pyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B265431.png)
methanolate](/img/structure/B265432.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B265438.png)
![(E)-(4-chlorophenyl){4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265441.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidin-3-ylidene}(4-methoxyphenyl)methanolate](/img/structure/B265445.png)

![methyl 4-[(3E)-3-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B265458.png)



![4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265465.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265467.png)